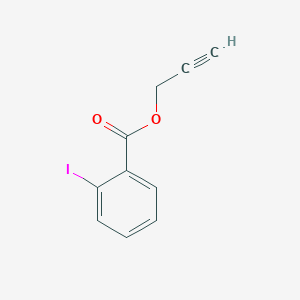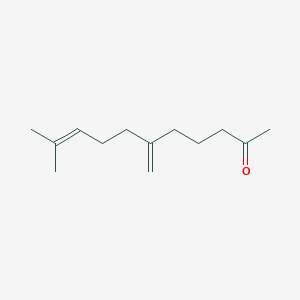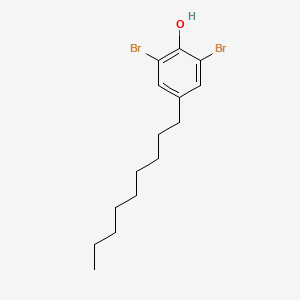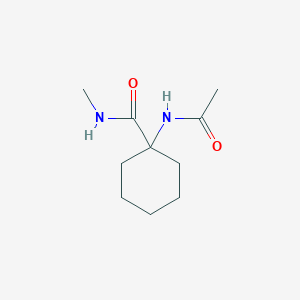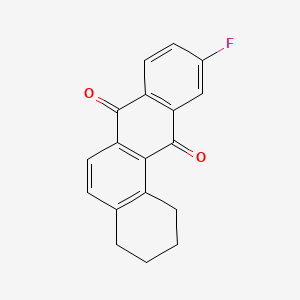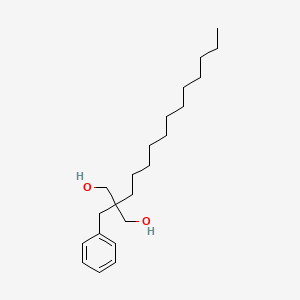![molecular formula C7H11NOS B14337856 Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one CAS No. 106345-87-3](/img/no-structure.png)
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the thiazole ring, which subsequently undergoes cyclization with a pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with receptor signaling pathways .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of compounds with a fused thiazole and pyridine ring, known for their diverse biological properties
Uniqueness
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
特性
| 106345-87-3 | |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H11NOS/c9-6-5-10-7-3-1-2-4-8(6)7/h7H,1-5H2 |
InChIキー |
MKCUWTWESKVWRD-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)SCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)

